N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-8-15(10-19(17)25-2)18-11-16(22-26-18)12-20(23)21-13-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAWJCUYZGAHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a nucleophile.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Aryl halides, nucleophiles, electrophiles, and suitable solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Isoxazole derivatives, including this compound, have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting various biochemical pathways.
Receptor Interaction: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
- Heterocyclic Core Differences: The target’s 1,2-oxazole core contrasts with thiadiazole () and triazole () derivatives.
- Substituent Effects : The 3,4-dimethoxyphenyl group is shared with compounds in , and 6. Its electron-donating methoxy groups enhance π-π stacking in aromatic systems, a trait critical for receptor binding in CNS-active compounds (e.g., hypocretin-related peptides in ) .
- Functional Group Roles : The benzyl group in the target compound may increase lipophilicity compared to the furan-containing analogues in , affecting blood-brain barrier permeability .
Biological Activity
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (often abbreviated as NBDA) features an oxazole ring and a methoxy-substituted phenyl group, contributing to its unique pharmacological profile. Its structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.37 g/mol |
| CAS Number | Not available |
Anticonvulsant Activity
Research has indicated that compounds similar to NBDA exhibit anticonvulsant properties. A study found that derivatives of N-benzyl 2-acetamido compounds showed significant anticonvulsant activity in animal models. For instance, one derivative had an effective dose (ED50) comparable to phenobarbital, a standard anticonvulsant medication . This suggests that NBDA may also possess similar properties.
Antimicrobial and Antifungal Effects
The potential antimicrobial and antifungal activities of NBDA have been explored in various studies. Compounds with similar structures have demonstrated effectiveness against a range of pathogens. For instance, the presence of the methoxy groups has been linked to enhanced activity against certain bacterial strains and fungi, likely due to their ability to interact with microbial cell membranes or enzymes involved in cell wall synthesis.
Anticancer Properties
Recent investigations into the anticancer potential of oxazole-containing compounds have shown promise. In vitro studies have demonstrated that NBDA can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at specific phases, which is common among many anticancer agents .
The biological activity of NBDA can be attributed to several mechanisms:
- Enzyme Inhibition : NBDA may inhibit specific enzymes that are crucial for cell survival and proliferation in cancer cells.
- Receptor Interaction : The compound may bind to certain receptors involved in neurotransmission and inflammation, thereby modulating physiological responses.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies highlight the biological activity of compounds related to NBDA:
- Anticonvulsant Study : A comparative study on various N-benzyl derivatives indicated that modifications at the acetamide position significantly influenced anticonvulsant efficacy. Compounds with methoxy substitutions exhibited enhanced activity in animal models .
- Anticancer Research : In vitro assays demonstrated that a related compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : A series of derivatives were tested against Staphylococcus aureus and Candida albicans, showing notable inhibition zones compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
